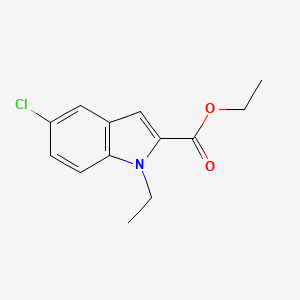

ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate

Overview

Description

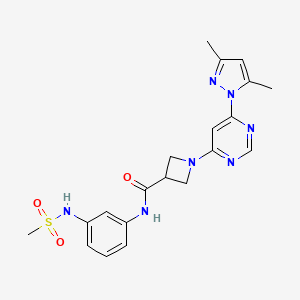

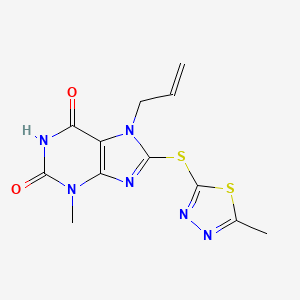

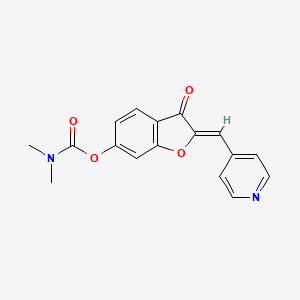

Ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2 . It is also known by other names such as Ethyl 5-chloroindole-2-carboxylate, Indole-2-carboxylic acid, 5-chloro-, ethyl ester, and Ethyl 5-chloro-2-indolecarboxylate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

This compound has a molecular weight of 223.656 g/mol . It is recommended to be stored at 0-8°C .Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate serves as a versatile intermediate in the synthesis of various indole derivatives. For instance, the compound has been employed in the synthesis of 5-substituted indole derivatives, where sulfomethyl groups are transformed into formyl functions through a series of reactions, highlighting its utility in generating compounds with potential biological activities (Pete, Parlagh, & Tőke, 2003). Similarly, the compound's reactivity has been explored in the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, further demonstrating its importance in synthesizing complex molecules with specific functional groups (Cucek & Verček, 2008).

Chemical Transformations and Biological Evaluation

The compound is also fundamental in the study of chemical transformations leading to bioactive molecules. For example, research on ethyl 5-hydroxy-indole-3-carboxylate scaffolds has led to the design, synthesis, and evaluation of indole derivatives as inhibitors of human 5-lipoxygenase, indicating its potential in developing anti-inflammatory therapeutics (Peduto et al., 2014). This kind of study underscores the role of this compound derivatives in medicinal chemistry, particularly in the synthesis of compounds targeting specific enzymatic pathways.

Allosteric Modulation of Receptors

Moreover, modifications of indole carboxylate derivatives have been instrumental in understanding the allosteric modulation of the cannabinoid CB1 receptor. Compounds structurally related to this compound have been identified as allosteric modulators, shedding light on their potential therapeutic applications and the importance of structural optimization in enhancing allosteric parameters for receptor modulation (Khurana et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate, also known as ethyl 5-chloro-1-ethylindole-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

Properties

IUPAC Name |

ethyl 5-chloro-1-ethylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-15-11-6-5-10(14)7-9(11)8-12(15)13(16)17-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXQGYIIWWEMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide](/img/structure/B2817365.png)